3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a hydroxyl group, and a keto group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-hydroxybenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to form 3-(2-chloro-5-hydroxyphenyl)-2-propenoic acid.
Hydrogenation: The double bond in the propenoic acid is reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(2-chloro-5-quinonyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-chloro-5-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of 3-(2-amino-5-hydroxyphenyl)-2-oxopropanoic acid or 3-(2-thio-5-hydroxyphenyl)-2-oxopropanoic acid.
Scientific Research Applications
3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase or kinases, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid
- 3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid
- 3-(2-Iodo-5-hydroxyphenyl)-2-oxopropanoic acid
Uniqueness
3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity compared to its fluoro, bromo, and iodo analogs. The chloro group can participate in specific interactions and reactions that are distinct from those of other halogens.
Properties
Molecular Formula |
C9H7ClO4 |
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Molecular Weight |
214.60 g/mol |
IUPAC Name |
3-(2-chloro-5-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7ClO4/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
InChI Key |
JFPSFHQJOAEHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)C(=O)O)Cl |
Origin of Product |
United States |
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